molecular formula C51H72N5O10P B1240278 Vinfosiltine

Vinfosiltine

Cat. No.: B1240278
M. Wt: 946.1 g/mol
InChI Key: BOELCLFVOBIXIF-ZUKHZXGLSA-N
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Description

Vinfosiltine is an aminophosphonate derivative of a vinca alkaloid with potential antineoplastic activity. It exerts its antineoplastic action by immobilizing tubulin molecules, thereby interrupting microtubule assembly and disassembly dynamics. This action prevents mitotic spindle formation and leads to cell cycle arrest in metaphase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinfosiltine is synthesized through a series of chemical reactions involving the modification of vinca alkaloidsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production methods are designed to meet stringent regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Vinfosiltine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Mechanism of Action

Vinfosiltine exerts its effects by binding to tubulin, a protein that is essential for the polymerization of microtubules. This binding disrupts the normal assembly and disassembly of microtubules, leading to metaphase arrest and apoptotic cell death. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vinfosiltine

This compound is unique due to its higher cytotoxicity compared to vincristine and vinblastine. It has shown significant in vitro activity against various tumor types but also exhibits high in vivo toxicity. The encapsulation of this compound into liposomes has been explored to enhance its therapeutic index and reduce toxicity .

Properties

Molecular Formula

C51H72N5O10P

Molecular Weight

946.1 g/mol

IUPAC Name

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C51H72N5O10P/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58)/t32-,41+,42+,43-,44-,47+,48-,49-,50+,51+/m1/s1

InChI Key

BOELCLFVOBIXIF-ZUKHZXGLSA-N

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Synonyms

1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate
S 12362
S 12363
S-12362
S-12363
vinxaltine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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